7-Methoxyquinoline-3,4-diamine
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Overview
Description
7-Methoxyquinoline-3,4-diamine is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of a methoxy group at the 7th position and two amino groups at the 3rd and 4th positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3,4-diamine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino and methoxy groups on the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit diverse chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
7-Methoxyquinoline: Lacks the amino groups but shares the methoxy group at the 7th position.
3,4-Diaminoquinoline: Lacks the methoxy group but has amino groups at the 3rd and 4th positions.
7-Methoxy-4-chloroquinoline: Contains a chloro group instead of amino groups.
Uniqueness: 7-Methoxyquinoline-3,4-diamine is unique due to the presence of both methoxy and amino groups on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
WSIJBHNJVUKWTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N)N |
Origin of Product |
United States |
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